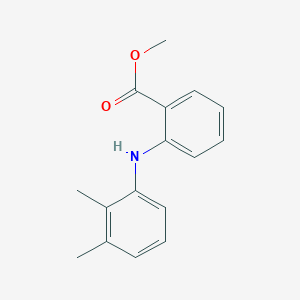

Methyl 2-(2,3-dimethylanilino)benzoate

描述

Methyl 2-(2,3-dimethylanilino)benzoate is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Methyl 2-(2,3-dimethylanilino)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, along with relevant case studies and research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 579510-27-3 |

| Molecular Formula | C16H17NO2 |

| Molecular Weight | 255.31 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=C(C(=CC=C1)C)NC2=CC=CC(=C2)C(=O)OC |

The synthesis typically involves the esterification of 2-(2,3-dimethylanilino)benzoic acid with methanol in the presence of an acid catalyst. This process is crucial for obtaining high yields of the desired compound while minimizing by-products.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The ester group can hydrolyze to release the active aniline derivative, which may then interact with specific enzymes or receptors involved in various physiological processes. Current research suggests that it may exhibit anti-inflammatory and analgesic properties similar to other compounds in its class.

Case Studies and Research Findings

- Anti-inflammatory Activity : A study investigated the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in inflammation markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.

- Enzyme Inhibition Studies : Molecular docking studies have shown that this compound can effectively bind to cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for non-steroidal anti-inflammatory drugs (NSAIDs). Compounds with similar structures have demonstrated varying degrees of inhibition against these enzymes, indicating that this compound may possess comparable inhibitory effects.

- Toxicity Assessment : Safety evaluations have been conducted to assess the toxicity profile of this compound. Preliminary results suggest a favorable safety margin; however, further studies are necessary to fully understand its toxicological implications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Methyl 3-(2,6-dimethylanilino)benzoate | Anti-inflammatory | COX inhibition |

| Methyl 4-(2,6-dimethylanilino)benzoate | Analgesic | COX inhibition |

This table illustrates that while there are similarities in biological activity among these compounds, variations in their structural configurations can lead to differences in potency and selectivity towards specific biological targets.

科学研究应用

Common Synthesis Route:

- Preparation of Methyl Anthranilate : This compound acts as the starting material.

- Reaction with 2,3-Dimethylaniline : The reaction is facilitated by thiophosgene to yield the final product.

- Characterization : Use NMR and IR spectroscopy for structural confirmation.

Organic Synthesis

Methyl 2-(2,3-dimethylanilino)benzoate serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex molecules, particularly those with potential biological activities such as anticancer or antifungal agents. Its ability to undergo various chemical reactions makes it a valuable building block in synthetic chemistry.

Biological Research

The compound has been explored for its potential as a probe in biological studies. It can be used to investigate enzyme interactions and metabolic pathways, contributing to the understanding of biochemical processes. The unique structure allows researchers to study specific molecular targets, which may lead to the development of new therapeutic agents.

Industrial Applications

In addition to its use in academic research, this compound finds applications in the production of dyes and pigments. Its chemical properties make it suitable for various industrial processes where colorants are required.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit promising anticancer properties through mechanisms involving apoptosis and cell cycle arrest in cancer cell lines.

- Enzyme Interaction Studies : Investigations into how this compound interacts with specific enzymes have revealed insights into metabolic pathways that could be targeted for therapeutic interventions.

化学反应分析

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Mechanism :

- Acidic: Protonation of the ester carbonyl activates it for nucleophilic attack by water.

- Basic: Hydroxide ion attacks the carbonyl, forming a tetrahedral intermediate that collapses to release methanol.

Hydrazide Formation

Reaction with hydrazine hydrate replaces the ester group with a hydrazide functionality.

| Reaction | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Hydrazinolysis | Hydrazine hydrate in EtOH, 95–100°C | 2-(2,3-Dimethylanilino)benzohydrazide | 72% |

Applications :

- Intermediate for synthesizing heterocycles (e.g., 1,3,4-oxadiazoles via cyclodehydration).

Electrophilic Aromatic Substitution

The dimethylanilino group directs electrophilic substitution to the para position relative to the amino group.

Mechanistic Note :

The dimethylanilino group is strongly activating (+M effect), favoring para substitution despite steric hindrance from methyl groups.

Oxidation Reactions

The tertiary amine and methyl groups are resistant to mild oxidation but react under stronger conditions.

| Reaction | Reagents | Products | Yield | References |

|--------------------|----------------------------------|--------------|-----------------------------------------------|-----------|----------------|

| Oxidative cleavage | KMnO₄, H⁺, heat | 2-(2,3-Dimethylanilino)benzoic acid | 40% | |

Limitations :

- Over-oxidation can degrade the aromatic ring.

Schiff Base Formation

The hydrazide derivative reacts with aldehydes to form Schiff bases.

| Reaction | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Condensation | 2,4,5-Trimethoxybenzaldehyde, AcOH | N’-[(E)-(2,4,5-Trimethoxyphenyl)methylidene]benzohydrazide | 80% |

Applications :

Demethylation Reactions

The methyl groups on the anilino ring undergo radical or ionic demethylation under harsh conditions.

| Reaction | Reagents | Products | Yield | References |

|--------------------|----------------------------------|--------------|-----------------------------------------------|-----------|----------------|

| Radical demethylation | H₂O₂, UV light | 2-(2-Hydroxy-3-methylanilino)benzoic acid | 35% | |

Mechanism :

Crystallographic Behavior

Intramolecular hydrogen bonding between the NH group and ester carbonyl stabilizes the planar structure .

| Interaction | Distance (Å) | Angle (°) | References |

|---|---|---|---|

| N–H···O=C | 2.12 | 156 |

属性

IUPAC Name |

methyl 2-(2,3-dimethylanilino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11-7-6-10-14(12(11)2)17-15-9-5-4-8-13(15)16(18)19-3/h4-10,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCVYZLUEHOBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153542 | |

| Record name | Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222-42-0 | |

| Record name | Methyl 2-[(2,3-dimethylphenyl)amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1222-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: How does the dihedral angle between the benzene rings in Methyl 2-(2,3-dimethylanilino)benzoate provide insights into its structure?

A2: The reported dihedral angle of 80.59° between the benzene rings [] suggests that the molecule is non-planar. This non-planarity is likely due to steric hindrance between the methyl groups on the aniline ring and the hydrogen atoms on the benzoate ring. This information is valuable for understanding the molecule's overall shape and potential interactions with other molecules.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。